molecular formula C9H14BrN3O2 B13062298 6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13062298
M. Wt: 276.13 g/mol
InChI Key: IMRVSQKFBBWMCL-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a brominated tetrahydropyrimidinedione derivative characterized by a 1-butyl group, 3-methyl substitution, and a bromine atom at position 3. Its molecular formula is C₉H₁₄BrN₃O₂, with a molecular weight of 292.14 g/mol.

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

6-amino-5-bromo-1-butyl-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14BrN3O2/c1-3-4-5-13-7(11)6(10)8(14)12(2)9(13)15/h3-5,11H2,1-2H3

InChI Key

IMRVSQKFBBWMCL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)C)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

    Amination: The addition of an amino group at the 6th position.

    Alkylation: The attachment of a butyl group at the 1st position.

    Methylation: The addition of a methyl group at the 3rd position.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include:

    Batch Reactors: Suitable for small to medium-scale production.

    Continuous Flow Reactors: Preferred for large-scale production due to their efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Antimicrobial Activity

The pyrimidine derivatives, including 6-amino compounds, have been extensively studied for their antimicrobial properties. Research indicates that certain pyrimidine derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds similar to 6-amino-5-bromo derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 500 to 1000 µg/mL against these pathogens .

Case Study: Antibacterial Screening

A study involving the synthesis of various pyrimidine derivatives demonstrated that compounds with specific substitutions on the pyrimidine ring displayed enhanced antibacterial properties. The synthesized compounds were tested using the paper diffusion method, measuring the zone of inhibition against standard bacterial strains .

Antifolate Activity

Compounds containing the pyrimidine structure are known to act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria. This mechanism has led to the development of several drugs targeting bacterial infections. The structural similarity of 6-amino-5-bromo-1-butyl-3-methyl derivatives to established antifolates suggests potential efficacy in this area .

Table: Antifolate Activity of Pyrimidine Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
6-Amino-5-bromo derivativeAntibacterial500 - 1000
TrimethoprimAntifolate<100
IclaprimAntifolate<50

Cytotoxicity and Cancer Research

Recent studies have also investigated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. For example, certain substituted pyrimidines have shown promising results in inhibiting tumor growth in vitro. The potential for 6-amino-5-bromo-1-butyl-3-methyl derivatives to act as cytotoxic agents against various cancer cell lines warrants further investigation .

Case Study: Cytotoxic Evaluation

A comprehensive study evaluated the cytotoxicity of multiple pyrimidine derivatives against human leukemia cell lines (K-562 and HL-60). The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxic effects without inducing significant toxicity in normal cells .

Synthesis and Structural Modifications

The synthesis of 6-amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various methods involving cyclization reactions of appropriate precursors. Structural modifications can lead to variations in biological activity and specificity towards different targets.

Synthesis Overview

The synthesis typically involves:

  • Formation of a tetrahydropyrimidine ring.
  • Introduction of amino and bromo groups at specific positions.

These modifications can enhance solubility or alter pharmacokinetic properties, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing various cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinedione derivatives, emphasizing substituent effects on physicochemical properties and applications.

Substituent Variations and Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name (CAS/Identifier) Substituents (Positions) Molecular Formula Key Properties/Applications References
Target Compound 1-butyl, 3-methyl, 5-bromo, 6-amino C₉H₁₄BrN₃O₂ Under investigation for bioactivity
Bromacil (314-40-9) 3-sec-butyl, 6-methyl, 5-bromo C₉H₁₃BrN₂O₂ Herbicide; inhibits photosynthesis
6-Amino-5-bromo-3-methyl-1-propyl-dione 1-propyl, 3-methyl, 5-bromo, 6-amino C₈H₁₂BrN₃O₂ Shorter alkyl chain; structural analog
JFD (6-amino-5-bromopyrimidine-2,4-dione) No alkyl chains, 5-bromo, 6-amino C₄H₄BrN₃O₂ Simplest analog; potential precursor
6-Amino-5-(morpholin-4-yl)-1-propyl-dione 1-propyl, 5-morpholinyl, 6-amino C₁₁H₁₈N₄O₃ Enhanced electron density; drug discovery

Key Observations

Alkyl Chain Length and Lipophilicity
  • The 1-butyl group in the target compound increases lipophilicity compared to bromacil’s 3-sec-butyl and the 1-propyl analog . This may enhance membrane permeability but reduce aqueous solubility.
  • Bromacil’s sec-butyl group at position 3 contributes to its herbicidal activity by optimizing interactions with plant photosynthetic enzymes .
Halogen Substitution (Bromine)
  • Bromine at position 5 is conserved in the target compound, bromacil, and JFD. Its electron-withdrawing nature likely stabilizes the pyrimidinedione ring and influences reactivity.
  • In JFD (C₄H₄BrN₃O₂), the absence of alkyl groups simplifies synthesis but may limit bioavailability due to reduced hydrophobicity .
Functional Group Replacements
  • Ethirimol and dimethirimol () feature ethylamino and dimethylamino groups at position 2, enhancing solubility but reducing steric bulk compared to brominated analogs .

Hydrogen Bonding and Crystallography

  • Hydrogen bonding patterns, critical for crystal packing and solubility, are influenced by substituents. Bromacil’s methyl and sec-butyl groups facilitate stable crystal lattices, as analyzed via SHELX programs .
  • The target compound’s 3-methyl and 1-butyl groups may create unique hydrogen-bonding networks, though crystallographic data are unavailable in the cited evidence .

Biological Activity

6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C10H14BrN3O2C_{10}H_{14}BrN_3O_2. It features a bromo substituent and an amino group, which are critical for its biological interactions. The compound typically exists as a crystalline solid with a melting point ranging from 246 to 251 °C .

Antimicrobial Activity

Research indicates that compounds similar to 6-Amino-5-bromo-1-butyl-3-methyl-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrahydropyrimidines demonstrate activity against various microbial strains including Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL . The structure–activity relationship (SAR) studies suggest that the presence of halogen atoms enhances antimicrobial potency.

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that related tetrahydropyrimidines inhibit cell proliferation in various cancer cell lines. For example, one study reported that modifications in the pyrimidine ring resulted in compounds with IC50 values in the micromolar range against cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, compounds within this class have shown anti-inflammatory effects. A comparative analysis indicated that some synthesized derivatives exhibited greater anti-inflammatory activity than curcumin in specific assays . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Synthesis and Evaluation

A study published in MDPI highlighted the synthesis of various biologically active tetrahydropyrimidines and their evaluation against specific biological targets. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results with several derivatives outperforming standard antibiotics .

Study 2: Anticancer Screening

Another significant study focused on the anticancer properties of tetrahydropyrimidine derivatives. The researchers synthesized a series of compounds and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast and lung cancer cell lines, with some compounds showing selectivity towards cancerous cells over normal cells .

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of 6-amino-5-bromo-1-butyl-3-methyltetrahydropyrimidine-2,4-dione to achieve high purity and yield?

Methodological Answer:

  • Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) are preferred for nucleophilic substitution at the 5-bromo position. Evidence from analogous pyrimidine derivatives suggests solvent polarity impacts halogen displacement efficiency .
  • Temperature Control: Maintain 60–80°C to balance reaction kinetics and minimize side reactions like dehalogenation or dimerization. Lower temperatures (<50°C) may stall bromine substitution .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) are effective. Purity ≥95% is achievable, as validated by HPLC with UV detection at 254 nm .

Q. Q2: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference 1^1H/13^13C NMR with DEPT-135 and HSQC to confirm assignments. For example, the 5-bromo substituent induces distinct deshielding in 13^13C NMR (δ ~110–120 ppm) .
  • Crystallographic Corroboration: Single-crystal X-ray diffraction (e.g., as in Structure Reports ) provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms or regiochemistry.

Advanced Research Questions

Q. Q3: What mechanistic insights explain the reactivity of the 5-bromo substituent in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can quantify the electrophilicity of the 5-bromo site. The electron-withdrawing effects of the adjacent 6-amino and 2,4-dione groups enhance Br^- leaving-group ability .
  • Kinetic Studies: Monitor reaction progress via in-situ 19^19F NMR (if using fluorinated nucleophiles) to determine rate constants and transition-state energetics .

Q. Q4: How does the 1-butyl group influence the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

  • Crystal Packing Analysis: X-ray crystallography reveals that the 1-butyl chain adopts a gauche conformation, minimizing steric clashes with the 3-methyl group. Van der Waals interactions between alkyl chains dominate packing motifs .
  • Dynamic NMR: Variable-temperature 1^1H NMR (e.g., in DMSO-d6_6) can detect rotational barriers around the N1-butyl bond, correlating with steric hindrance .

Q. Q5: What strategies mitigate challenges in analyzing biological activity data for this compound, given structural similarities to known pesticides (e.g., bromacil)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Profiling: Compare inhibitory effects on dihydroorotate dehydrogenase (DHODH) with bromacil derivatives. Key differences (e.g., 6-amino vs. 6-methyl groups) alter binding affinity to the enzyme’s ubiquinone site .
  • Metabolite Tracking: Use LC-MS/MS to identify degradation products in enzymatic assays, distinguishing between hydrolytic (2,4-dione cleavage) and oxidative (butyl chain oxidation) pathways .

Data Contradiction Analysis

Q. Q6: How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent models) and blood-brain barrier penetration. The 1-butyl group may enhance lipophilicity, improving in vivo bioavailability but reducing aqueous solubility .
  • Metabolomic Mapping: Use 14^{14}C-labeled analogs to track metabolic fate. For example, hepatic cytochrome P450 enzymes may demethylate the 3-methyl group, altering activity .

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